molecular formula C18H19N5O2S B274524 2-{[4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-{[4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No. B274524
M. Wt: 369.4 g/mol
InChI Key: DTJCUHWCPRURRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a chemical compound that has generated a lot of interest in the scientific community due to its potential applications in scientific research. This compound is a member of the 1,2,4-triazole family of compounds, which have been shown to have a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 2-{[4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. It is also believed to act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to induce apoptosis in cancer cells. In addition, it has been found to have antioxidant activity, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide in lab experiments is its wide range of biological activities. It has been shown to have antibacterial, antifungal, and anticancer activities, as well as anti-inflammatory and analgesic effects. Another advantage is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on 2-{[4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide. One direction is to further investigate its mechanism of action, in order to better understand how it produces its biological effects. Another direction is to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to optimize its synthesis method, in order to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of 2-{[4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves the reaction of 4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with 5-methyl-3-(2-chloroacetyl)oxazolidin-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

2-{[4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been shown to have potential applications in scientific research. It has been found to have antibacterial, antifungal, and anticancer activities. It has also been shown to have anti-inflammatory and analgesic effects. In addition, it has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C18H19N5O2S

Molecular Weight

369.4 g/mol

IUPAC Name

2-[[4-cyclopropyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C18H19N5O2S/c1-11-3-5-13(6-4-11)17-20-21-18(23(17)14-7-8-14)26-10-16(24)19-15-9-12(2)25-22-15/h3-6,9,14H,7-8,10H2,1-2H3,(H,19,22,24)

InChI Key

DTJCUHWCPRURRH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3CC3)SCC(=O)NC4=NOC(=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3CC3)SCC(=O)NC4=NOC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.